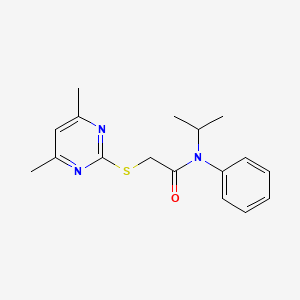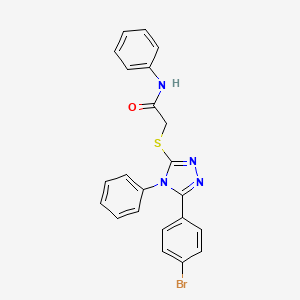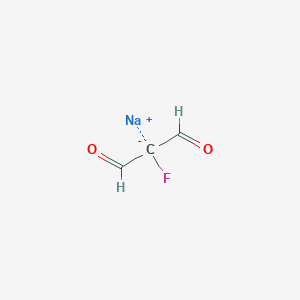
Lithium manganese(III,IV) oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium manganese(III,IV) oxide, also known as lithium manganese oxide, is a compound with the chemical formula LiMn₂O₄. It is a class of electrode material used in the fabrication of lithium-ion batteries. This compound is known for its environmental friendliness, resource abundance, and low biotoxicity . It has a cubic spinel structure and is used as a cathode material in high-performance lithium-ion batteries .
Vorbereitungsmethoden
Lithium manganese(III,IV) oxide can be synthesized using various methods. One common method involves using manganese dioxide, manganese carbonate, manganese nitrate, or manganese acetate as manganese sources, and lithium hydroxide, lithium carbonate, or lithium nitrate as lithium sources. The raw materials are mixed in a molar ratio of lithium to manganese in the range of 0.45 to 0.5. The mixture is then ball-milled, pressed into blocks, and sintered at temperatures between 600 to 800°C for 36 hours . Another method involves the use of flux, such as LiNO₃, to prepare lithium manganese oxide crystals containing Mn(IV) .
Analyse Chemischer Reaktionen
Lithium manganese(III,IV) oxide undergoes various chemical reactions, including oxidation and reduction. During the charge-discharge cycle in lithium-ion batteries, lithium ions intercalate and de-intercalate from the manganese oxide structure. The compound can also act as a mild oxidizing agent for the production of dopaminequinone . The major products formed from these reactions include lithium ions and manganese ions in different oxidation states .
Wissenschaftliche Forschungsanwendungen
Lithium manganese(III,IV) oxide has a wide range of scientific research applications. It is primarily used as a cathode material in lithium-ion batteries due to its high energy density, long cycle life, and environmental friendliness . The compound’s unique properties make it suitable for use in energy storage devices, catalysis, solar cells, and biosensors .
Wirkmechanismus
The mechanism of action of lithium manganese(III,IV) oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions within the manganese oxide structure. The three-dimensional structure of LiMn₂O₄ provides a well-connected framework for the insertion and de-insertion of lithium ions during the charge-discharge cycle . This structural arrangement allows for high rate capability and better thermal stability compared to other materials . surface degradation can occur when the average oxidation state of manganese drops below Mn³.⁵, leading to the formation of Mn(IV) and Mn(II) by the Hunter mechanism .
Vergleich Mit ähnlichen Verbindungen
Lithium manganese(III,IV) oxide is often compared with other similar compounds used as cathode materials in lithium-ion batteries. Some of these compounds include:
- Lithium cobalt(III) oxide (LiCoO₂)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO₂)
- Lithium iron(II) phosphate (LiFePO₄)
- Lithium nickel cobalt aluminum oxide (LiNiCoAlO₂)
- Lithium manganese dioxide (LiMnO₂)
This compound stands out due to its environmental friendliness, resource abundance, and low biotoxicity. It also offers better thermal stability and high rate capability compared to some of the other compounds .
Eigenschaften
Molekularformel |
LiMn2O4 |
|---|---|
Molekulargewicht |
180.8 g/mol |
IUPAC-Name |
lithium;dioxomanganese;oxido(oxo)manganese |
InChI |
InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |
InChI-Schlüssel |
VLXXBCXTUVRROQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[O-][Mn]=O.O=[Mn]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





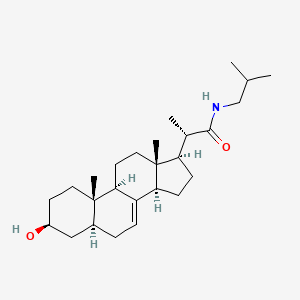

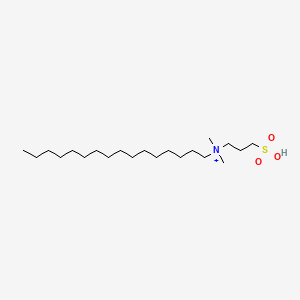

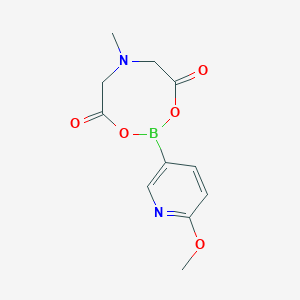

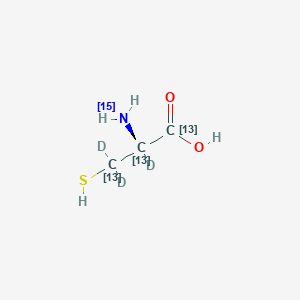
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)
